1,3-Benzodioxol-4-ylmethanamine;hydrochloride
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Overview
Description
It is commonly used in the synthesis of various drugs and has gained attention due to its potential therapeutic effects.
Scientific Research Applications
1,3-Benzodioxol-4-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride typically involves the following steps:
Formation of 1,3-Benzodioxole: This is achieved by the cyclization of catechol with chloroacetic acid in the presence of a base.
Formation of 1,3-Benzodioxol-4-ylmethanamine: The 1,3-Benzodioxole is then reacted with formaldehyde and ammonium chloride to form the corresponding amine.
Formation of this compound: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of benzodioxole carboxylic acid.
Reduction: Formation of benzodioxole alcohol.
Substitution: Formation of various substituted benzodioxole derivatives.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-4-ylmethanamine;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin and dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Similar in structure but differs in its pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects, commonly used recreationally.
1,3-Benzodioxole: The parent compound, lacks the amine group.
Uniqueness
1,3-Benzodioxol-4-ylmethanamine;hydrochloride is unique due to its specific interaction with neurotransmitter receptors and its potential therapeutic effects. Its structure allows for various chemical modifications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZPCXUHOKLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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